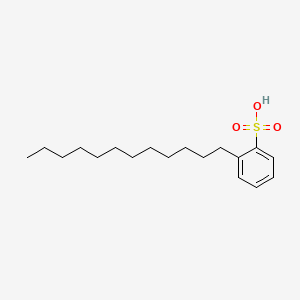

2-dodecylbenzenesulfonic acid is a member of the class dodecylbenzenesulfonic acids that is benzenesulfonic acid in which the hydrogen at position 2 of the phenyl ring is substituted by a dodecyl group. It has a role as an animal metabolite.

2-Dodecylbenzenesulfonic acid

CAS No.: 47221-31-8

Cat. No.: VC8468079

Molecular Formula: C18H30O3S

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 47221-31-8 |

|---|---|

| Molecular Formula | C18H30O3S |

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | 2-dodecylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) |

| Standard InChI Key | WBIQQQGBSDOWNP-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

| Boiling Point | greater than 440 °F at 760 mm Hg (USCG, 1999) > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm |

| Colorform | Light yellow to brown |

| Flash Point | 300 °F (USCG, 1999) 300 °F open cup |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2-Dodecylbenzenesulfonic acid (CAS No. 27176-87-0) consists of a hydrophobic dodecyl chain and a hydrophilic sulfonic acid group, conferring amphiphilic properties critical for its surfactant behavior . The IUPAC name is 2-dodecylbenzenesulfonic acid, and its structure is defined by a benzene ring sulfonated at position 1 with a dodecyl substituent at position 2 .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.49 g/mol |

| Melting Point | 10°C |

| Boiling Point | 315°C |

| Density | 1.06 g/mL at 20°C |

| pKa | 0.7 (at 20°C) |

| LogP (Octanol-Water) | 4.78 |

| Water Solubility | 100 mg/L at 25°C |

| Flash Point | 85°F (29.4°C) |

The compound exists as a colorless to light yellow liquid under standard conditions, exhibiting hygroscopicity and stability in acidic environments . Its low water solubility and high LogP value underscore its lipophilic nature, making it suitable for non-polar solvent systems .

Synthesis and Industrial Production

Advanced Microreactor Technology

A patent-pending method (CN109912462B) employs a circulating microreactor to enhance reaction efficiency . Key steps include:

-

Mixing: Dodecylbenzene and (dissolved in 1,2-dichloroethane) are rapidly combined in a microporous dispersion reactor.

-

Recycling: Unreacted dodecylbenzene is continuously reintroduced into the reactor.

-

Aging: Post-reaction aging for 30–50 minutes ensures complete conversion.

-

Solvent Recovery: 1,2-Dichloroethane is removed via rotary evaporation, yielding 98% pure 2-DBSA .

Advantages of Microreactor Synthesis :

-

Eliminates localized concentration gradients.

-

Prevents overheating through precise temperature control.

-

Reduces waste acid generation, simplifying purification.

Physicochemical and Functional Properties

Solubility and Stability

2-DBSA is soluble in water, alcohols, glycol ethers, and hydrocarbons, enabling its use in diverse formulations . The compound is hygroscopic and incompatible with bases, oxidizing agents, and metals, necessitating storage at 2–8°C in inert containers .

Surface Activity and Catalytic Efficiency

The amphiphilic structure of 2-DBSA allows it to act as a Brønsted acid catalyst in esterification and condensation reactions. For example, it catalyzes the esterification of oleic acid for biodiesel production, achieving yields exceeding 90% under optimized conditions . Its sulfonic acid group () provides strong acidity (), facilitating proton transfer in organic syntheses .

Industrial and Biochemical Applications

Surfactants and Detergent Formulations

2-DBSA is a precursor to sodium dodecylbenzenesulfonate (SDBS), a key anionic surfactant in detergents and emulsifiers . SDBS reduces surface tension in aqueous solutions, enabling efficient dirt removal in household and industrial cleaners .

Corrosion Inhibition

Electrodeposition of 2-DBSA-doped polypyrrole (PPy) films on aluminum alloys enhances corrosion resistance by forming a protective barrier against oxidative agents .

Biochemical Research

SDBS is utilized in amperometric biosensors for glucose detection, leveraging its surfactant properties to stabilize enzyme-electrode interfaces . Additionally, it facilitates the ionic self-assembly of cyclophanes, which are pivotal in drug delivery systems .

Advanced Materials

-

Nanofluids: Doping polyaniline (PANI) with 2-DBSA improves thermal conductivity and specific heat capacity, benefiting cooling systems in electronics .

-

Conducting Polymers: 2-DBSA serves as a dopant for polymers like polypyrrole, enhancing electrical conductivity for use in antistatic coatings .

Recent Research and Future Directions

Green Synthesis Innovations

The microreactor technique exemplifies advancements in sustainable chemistry, minimizing solvent waste and energy consumption . Future research aims to replace 1,2-dichloroethane with biodegradable solvents to further reduce environmental footprint .

Biomedical Applications

Preliminary studies explore 2-DBSA’s role in anticancer drug delivery, where its surfactant properties enhance nanoparticle dispersion and target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume